Carbetapentancitrat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Carbetapentancitrat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizin: this compound wird hauptsächlich als Hustenmittel in rezeptfreien Medikamenten eingesetzt.
Industrie: Es wird bei der Formulierung von Hustensirupen und anderen pharmazeutischen Präparaten verwendet.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als Agonist an Sigma-1-Rezeptoren sowie an Kappa- und Mu-Opioid-Rezeptoren wirkt . Es wirkt auch als Antagonist an muskarinischen Rezeptoren (Subtyp M1) . Der genaue Mechanismus, durch den es den Hustenreflex unterdrückt, ist nicht vollständig geklärt, aber es wird angenommen, dass er zentrale Nervensystem-Pfade beinhaltet .
Ähnliche Verbindungen:
Codein: Ein opioidhaltiges Antitussivum mit einem anderen Wirkmechanismus.
Dextromethorphan: Ein nicht-opioidhaltiges Antitussivum, das an Sigma-1-Rezeptoren wirkt, aber andere pharmakologische Eigenschaften aufweist.
Diphenhydramin: Ein Antihistaminikum mit Antitussiv-Wirkung, das jedoch hauptsächlich wegen seiner Antihistamin-Eigenschaften eingesetzt wird.
Eindeutigkeit: this compound ist einzigartig aufgrund seiner Kombination aus anticholinergen, Antikonvulsions- und lokalen Anästhesie-Eigenschaften, die es als Hustenmittel wirksam machen, ohne die opioidbedingten Nebenwirkungen, die bei Verbindungen wie Codein auftreten .
Wirkmechanismus
Target of Action
Carbetapentane citrate, also known as Pentoxyverine citrate, is a non-opioid central acting antitussive . It primarily acts on sigma-1 receptors , as well as kappa and mu-opioid receptors . These receptors are expressed in the central nervous system and play a crucial role in cough suppression .
Mode of Action
It is thought to be mediated via sigma-1 receptors expressed in the central nervous system . Pentoxyverine acts as an agonist at sigma receptors . This means it binds to these receptors and activates them, which leads to a decrease in the cough reflex .
Biochemical Pathways
Activation of these receptors can inhibit the transmission of cough signals within the central nervous system, thereby suppressing the cough reflex .
Pharmacokinetics
Pentoxyverine is quickly absorbed from the gut and reaches its maximum plasma concentration (Cmax) after about two hours . If applied rectally, Cmax is reached after four hours . The elimination half-life is 2.3 hours for oral administration and 3-3.5 hours for rectal administration . This information indicates that Pentoxyverine is rapidly absorbed and eliminated, which may influence its dosing regimen.
Result of Action
The primary result of Pentoxyverine’s action is the suppression of cough, which is achieved by inhibiting the cough reflex in the central nervous system . This makes it a useful treatment for cough associated with conditions such as the common cold, flu, bronchitis, and sinusitis .
Action Environment
The action, efficacy, and stability of Pentoxyverine can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. Pentoxyverine is often used in combination with other over-the-counter cough suppressants, such as guaifenesin and H1-receptor antagonists . These combinations can enhance the overall antitussive effect . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Carbetapentane citrate acts on sigma-1 receptors, as well as kappa and mu-opioid receptors . Its mode of action is very close to that of atropine, as it acts at the level of the peripheral parasympathetic nerve endings .
Cellular Effects
The cellular effects of Carbetapentane citrate are primarily related to its antitussive properties. It suppresses coughing, a reflex associated with irritation in the respiratory tract
Molecular Mechanism
The molecular mechanism of Carbetapentane citrate involves its action on sigma-1 receptors, as well as kappa and mu-opioid receptors . It acts as an agonist at these receptors, which are involved in the regulation of cough reflex .
Temporal Effects in Laboratory Settings
The drug reaches its maximum plasma concentration 2 hours after administration, and it has a plasma half-life of 2.3 hours in case of oral administration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbetapentane citrate can be synthesized by heating carbetapentane to a temperature of about 80 to 120°C and slowly adding tannic acid while agitating the reaction mixture . Another method involves forming a complex of carbetapentane citrate and cyclodextrin to reduce its bitterness, making it suitable for liquid or dry syrup preparations .
Industrial Production Methods: Industrial production of carbetapentane citrate typically involves the synthesis of its citrate salt due to its solubility in water. The process includes heating carbetapentane and adding tannic acid under controlled conditions .
Analyse Chemischer Reaktionen
Reaktionstypen: Carbetapentancitrat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationspfade nicht umfassend dokumentiert sind.
Reduktion: Reduktionsreaktionen, an denen this compound beteiligt ist, sind weniger häufig.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind potenzielle Reduktionsmittel.
Substitutionsreagenzien: Halogenierungsmittel und Nucleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während Substitutionsreaktionen verschiedene Derivate erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Codeine: An opioid antitussive with a different mechanism of action.
Dextromethorphan: A non-opioid antitussive that acts on sigma-1 receptors but has different pharmacological properties.
Diphenhydramine: An antihistamine with antitussive effects, but primarily used for its antihistaminic properties.
Uniqueness: Carbetapentane citrate is unique due to its combination of antimuscarinic, anticonvulsant, and local anesthetic properties, making it effective as a cough suppressant without the opioid-related side effects seen with compounds like codeine .
Eigenschaften
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3.C6H8O7/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJDEXBCRLOVTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177717 | |
Record name | Carbetapentane citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>78.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500452 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23142-01-0 | |
Record name | Carbetapentane citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23142-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbetapentane citrate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023142010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbetapentane citrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbetapentane citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl[2-[2-[(1-phenylcyclopentyl)formyloxy]ethoxy]ethyl]ammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTOXYVERINE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SH0MFJ5HJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.